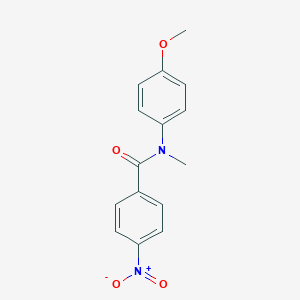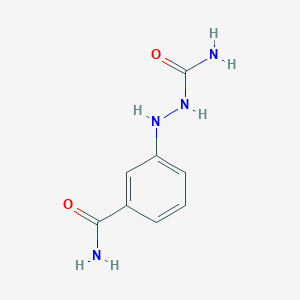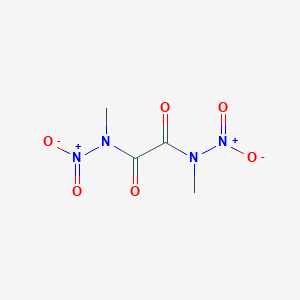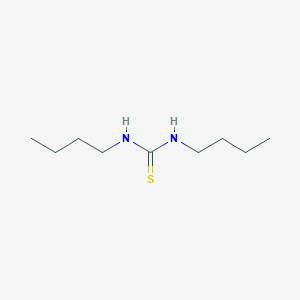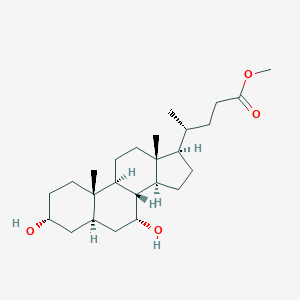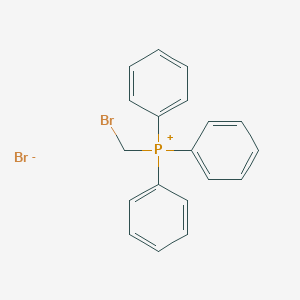
(Bromomethyl)triphenylphosphonium bromide
Descripción general
Descripción
(Bromomethyl)triphenylphosphonium bromide is a reactant or reagent for the synthesis of Vernonia allenes and sesquiterpenoids, monohalovinylated pyrethroids with insecticidal activity, and Vitamin D analogs with anticancer activity .
Synthesis Analysis
This compound can be synthesized by treating triphenylphosphine with methyl bromide . It is also the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent .Molecular Structure Analysis
The molecular formula of (Bromomethyl)triphenylphosphonium bromide is C19H17Br2P, and its molecular weight is 436.13 . The compound appears as a white to light yellow powder or crystal .Chemical Reactions Analysis
(Bromomethyl)triphenylphosphonium bromide is used as a reactant for asymmetric substitution affecting optical properties of boradiazaindacene dyes and carbanionic rearrangements of halomethylenecyclobutanes .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and is hygroscopic . It is almost transparent in water .Aplicaciones Científicas De Investigación
Synthesis of Vernonia Allenes and Sesquiterpenoids
(Bromomethyl)triphenylphosphonium bromide is used as a reactant or reagent for the synthesis of Vernonia allenes and sesquiterpenoids . These compounds have significant importance in the field of organic chemistry and medicinal chemistry due to their complex structures and biological activities.
Production of Monohalovinylated Pyrethroids
This compound plays a crucial role in the synthesis of monohalovinylated pyrethroids . Pyrethroids are a type of pesticide that is widely used in agriculture to protect crops from pests.
Creation of Vitamin D Analogs
(Bromomethyl)triphenylphosphonium bromide is used in the creation of Vitamin D analogs . These analogs have shown anticancer activity, making them a subject of interest in cancer research.
Asymmetric Substitution Affecting Optical Properties of Boradiazaindacene Dyes
It is used as a reactant for asymmetric substitution, which affects the optical properties of boradiazaindacene dyes . These dyes are used in various applications, including biological imaging and organic light-emitting diodes (OLEDs).
Carbanionic Rearrangements of Halomethylenecyclobutanes
(Bromomethyl)triphenylphosphonium bromide is used in carbanionic rearrangements of halomethylenecyclobutanes . This process is important in the field of synthetic organic chemistry.
Synthesis of Functionalized Polyurethanes
This compound is used in the synthesis of functionalized polyurethanes . Polyurethanes have a wide range of applications, including foams, elastomers, adhesives, sealants, and coatings.
Semipinacol Rearrangement and Direct Arylation
(Bromomethyl)triphenylphosphonium bromide is involved in the semipinacol rearrangement and direct arylation . These reactions are fundamental in organic synthesis.
Olefination of Benzaldehydes
It is used in the olefination of benzaldehydes . This reaction is a key step in the synthesis of various organic compounds.
Mecanismo De Acción
Target of Action
(Bromomethyl)triphenylphosphonium bromide is an antibacterial agent that inhibits the growth of bacteria by binding to terminal alkynes . The primary targets of this compound are the hydroxyl groups in the bacterial cell membrane .
Mode of Action
The compound interacts with its targets by binding to the hydroxyl groups in the bacterial cell membrane . This interaction disrupts the integrity of the cell membrane, leading to bacterial cell death .
Biochemical Pathways
It is known that the compound’s action on the bacterial cell membrane can disrupt essential cellular processes, leading to cell death .
Pharmacokinetics
Like other triphenylphosphonium compounds, it is likely to have good bioavailability due to its lipophilic nature, which allows it to easily cross biological membranes .
Result of Action
The molecular and cellular effects of (Bromomethyl)triphenylphosphonium bromide’s action primarily involve the disruption of the bacterial cell membrane. This leads to leakage of cellular contents, inhibition of essential cellular processes, and ultimately, bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Bromomethyl)triphenylphosphonium bromide. For example, the compound’s antibacterial activity may be affected by the presence of other substances that can interact with the same targets . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and light exposure .
Safety and Hazards
(Bromomethyl)triphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Propiedades
IUPAC Name |
bromomethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMLUSIDVFTKU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908358 | |
| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)triphenylphosphonium bromide | |
CAS RN |
1034-49-7 | |
| Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1034-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

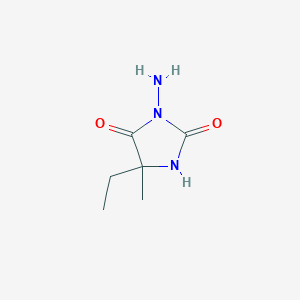

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
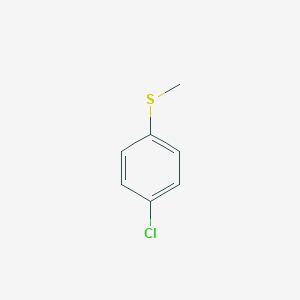
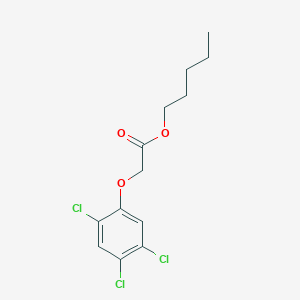
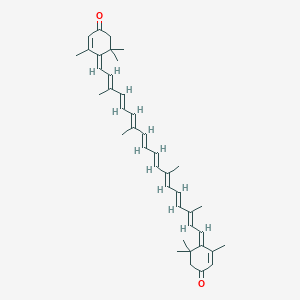
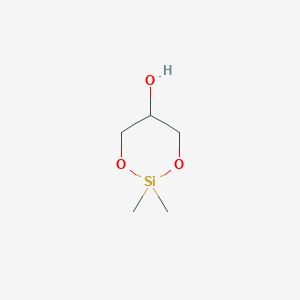
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
